

Chemical structure of 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine

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An In-Depth Technical Guide to 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE)

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a ubiquitous glycerophospholipid and a fundamental component of cellular membranes in both prokaryotic and eukaryotic organisms. As a member of the phosphatidylethanolamine (PE) class, POPE is distinguished by its specific acyl chain composition: a saturated 16-carbon palmitoyl group at the sn-1 position and an unsaturated 18-carbon oleoyl group at the sn-2 position of the glycerol backbone.^{[1][2]} This asymmetric structure imparts unique biophysical properties that are critical for a multitude of cellular functions, ranging from maintaining membrane integrity and fluidity to mediating dynamic processes like membrane fusion and fission.^{[3][4]}

This guide provides a comprehensive technical overview of the chemical structure, biophysical properties, biological significance, and key applications of POPE. It is intended for researchers, scientists, and drug development professionals engaged in membrane biophysics, cell biology, and pharmaceutical sciences.

Part 1: Chemical Identity and Physicochemical Properties

POPE is an amphiphilic molecule, possessing a polar phosphoethanolamine headgroup and two nonpolar fatty acid tails.[3] This dual nature drives its self-assembly into lipid bilayers in aqueous environments, forming the structural basis of biological membranes.

Chemical Structure:

- IUPAC Name: [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate[5]
- Synonyms: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, 1,2-POPE, PE(16:0/18:1)[1][2][6]
- Molecular Formula: $C_{39}H_{76}NO_8P$ [3][5]

The key structural features include:

- A glycerol backbone.
- A saturated palmitic acid (16:0) esterified at the sn-1 position.
- A monounsaturated oleic acid (18:1) with a single cis-double bond at the $\Delta 9$ position, esterified at the sn-2 position.[1]
- A phosphoethanolamine headgroup attached to the sn-3 position.

This specific arrangement of a saturated and an unsaturated fatty acid chain results in a molecule with significant packing order and curvature elasticity.[6] The small, highly interactive ethanolamine headgroup is capable of forming strong intermolecular hydrogen bonds, which promotes tight molecular packing within the membrane.[6]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of POPE, which are essential for its application in experimental and computational models.

Property	Value	Source(s)
Molecular Weight	718.0 g/mol	[5][7]
Exact Mass	717.53085538 Da	[5][7]
CAS Number	26662-94-2	[2][6]
Appearance	White solid	[6]
Purity	>98%	[6]
Solubility	Chloroform, Chloroform:Methanol (9:1)	[2][6]
Storage Temperature	-20°C	[1][6]

Part 2: Role in Membrane Architecture and Dynamics

The unique structure of POPE is a determining factor for the architecture and dynamic behavior of biological membranes. Its conical molecular shape, a consequence of the small headgroup relative to the cross-sectional area of its acyl chains, predisposes lipid bilayers containing POPE to form non-lamellar phases.[6]

Phase Behavior and Membrane Curvature

While many phospholipids like 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) predominantly form flat, lamellar bilayers (L α phase), POPE has a strong propensity to form inverted hexagonal (HII) phases.[8] This transition is favored by environmental factors such as increased temperature or acidic pH, which neutralizes the charge on the phosphate group and reduces the effective size of the headgroup. The ability to induce negative membrane curvature is fundamental to its role in cellular processes that require membrane bending and remodeling. [8]

Influence on Bilayer Properties

In mixed lipid bilayers, POPE influences several key properties:

- **Packing and Fluidity:** The combination of a saturated and an unsaturated chain allows POPE to maintain bilayer fluidity while enabling tight packing, contributing to the stability and low permeability of membranes.[\[3\]](#)[\[9\]](#)
- **Bilayer Thickness:** POPE-containing bilayers have a defined thickness, a parameter that is crucial for the proper functioning of embedded membrane proteins.[\[10\]](#)
- **Inter-lipid Interactions:** The ethanolamine headgroup is a potent hydrogen bond donor and acceptor, leading to a network of H-bonds with neighboring lipids and water molecules. In bacterial membrane models composed of POPE and 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG), POPE is the primary H-bond donor, with PE-PG interactions being particularly favored.[\[11\]](#)

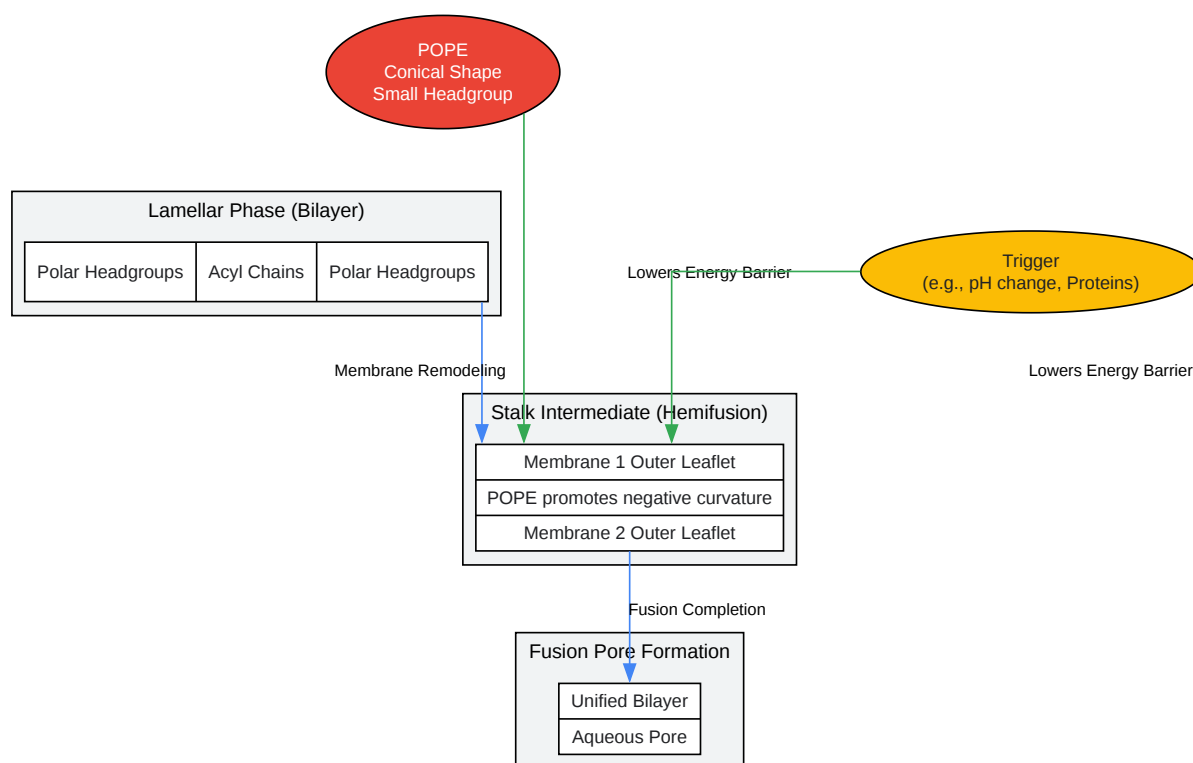
Part 3: Biological Functions and Significance

POPE is not merely a structural lipid; it is an active participant in critical cellular events. It is particularly abundant in membranes where dynamic topological rearrangements are frequent, such as the inner mitochondrial membrane and bacterial membranes.[\[6\]](#)

Membrane Fusion and Fission

Membrane fusion and fission are essential for processes like exocytosis, viral entry, and mitochondrial dynamics.[\[12\]](#) These events require the formation of high-curvature lipid intermediates, such as the "stalk" intermediate in fusion. POPE's intrinsic ability to form non-lamellar structures with negative curvature lowers the energy barrier for the formation of these intermediates, thereby promoting fusion.[\[4\]](#) Molecular dynamics simulations have shown that vesicles with higher concentrations of POPE are more fusogenic, proceeding through a metastable hemifused intermediate.[\[4\]](#)[\[13\]](#)

The diagram below illustrates the role of POPE's structural properties in facilitating the transition from a lamellar bilayer to a fusion-permissive state.



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Caption: Role of POPE in facilitating membrane fusion intermediates.

Part 4: Applications in Research and Drug Development

The well-defined chemical and physical properties of POPE make it an invaluable tool in biophysical research and a key component in advanced drug delivery systems.

Model Membrane Systems

POPE is widely used to construct model membranes, such as vesicles and supported lipid bilayers, that mimic the composition of natural membranes like those of *E. coli*.^[2] These systems are instrumental for:

- Studying lipid-protein interactions.
- Investigating the mechanisms of antimicrobial peptides.^[2]
- Analyzing membrane phase behavior and domain formation.^[14]

Drug Delivery and Lipid Nanoparticles (LNPs)

In the field of drug development, POPE is a critical "helper lipid" in formulations of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acids like mRNA and siRNA.^{[2][8]} Its role is multifaceted:

- **Endosomal Escape:** The acidic environment of the endosome triggers POPE's propensity to form non-lamellar, fusogenic structures. This facilitates the disruption of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm, a critical step for efficacy.^[8]
- **Formulation Stability:** POPE contributes to the overall stability and structural integrity of the LNP.^[15]
- **Targeting:** LNPs containing POPE have been utilized for organ-specific targeting, showing preferential accumulation in the liver and spleen in preclinical models.^{[2][8]}

Part 5: Experimental Analysis and Characterization

Accurate characterization of POPE and POPE-containing systems is essential for reproducible research. A multi-analytical approach is often employed, combining chromatographic separation with mass spectrometric detection.^{[16][17]}

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is the gold standard for the identification and quantification of phospholipids.[18] Reversed-phase liquid chromatography (using C18 or C5 columns) can separate different lipid species, which are then detected by mass spectrometry.[18] Electrospray ionization (ESI) is commonly used, and analysis in both positive and negative ion modes can provide complementary structural information. Tandem mass spectrometry (MS/MS) experiments generate characteristic fragment ions that confirm the identity of the headgroup and the specific acyl chains.[7]

Protocol: Preparation of POPE-Containing Liposomes by Extrusion

This protocol describes a standard method for preparing large unilamellar vesicles (LUVs), a common type of model membrane.

Materials:

- 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE)
- Other lipids as required (e.g., POPG)
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., PBS, pH 7.4)[19]
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Rotary evaporator or nitrogen/argon stream
- Vacuum pump
- Water bath sonicator

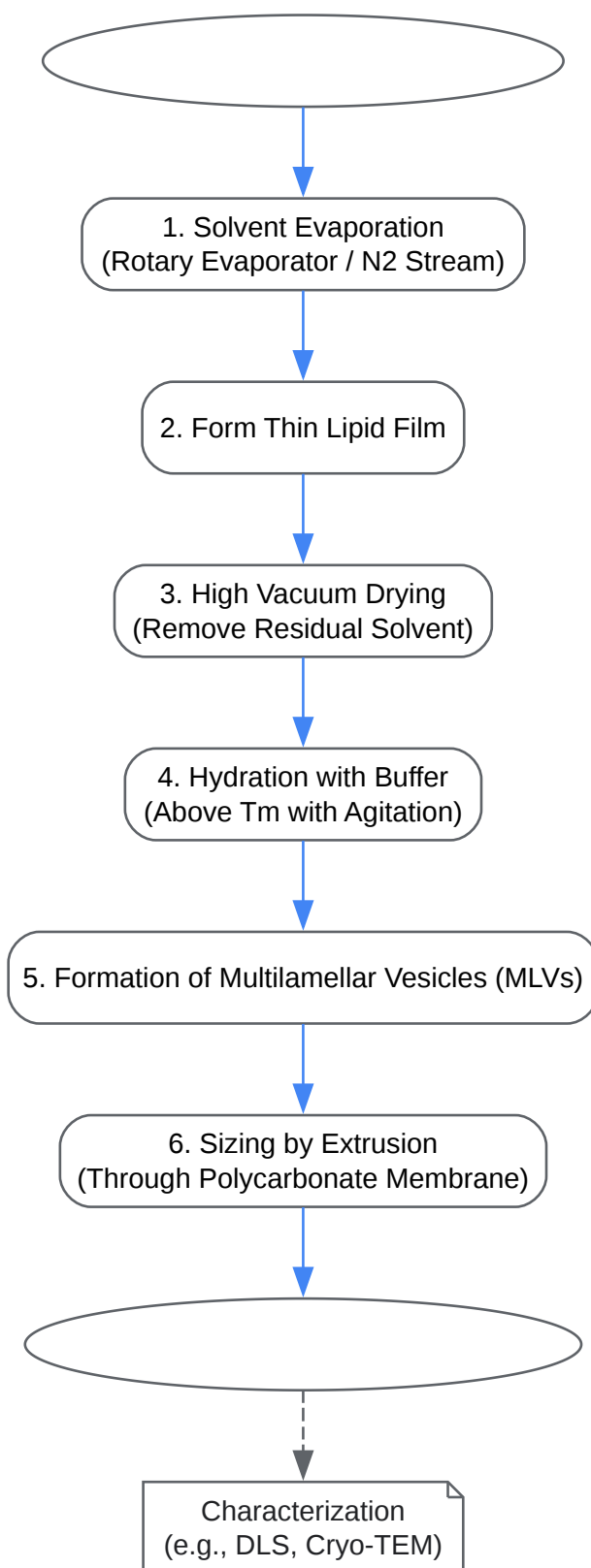
Procedure:

- Lipid Film Preparation: a. Dissolve POPE and any other lipids in chloroform in a round-bottom flask to ensure a homogenous mixture.[20] b. Remove the organic solvent using a

rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[\[20\]](#)

- Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (T_m) of the lipid mixture. b. Add the pre-warmed buffer to the flask containing the dry lipid film. c. Agitate the mixture vigorously (e.g., by vortexing or on a rotary evaporator without vacuum) for approximately 1 hour to hydrate the film. This process results in the formation of multilamellar vesicles (MLVs).[\[20\]](#)
- Sizing by Extrusion: a. The MLV suspension is subjected to several freeze-thaw cycles (optional, but can improve final vesicle homogeneity). b. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). c. Heat the extruder assembly to a temperature above the lipid mixture's T_m . d. Load the MLV suspension into one of the extruder syringes. e. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This mechanical force disrupts the MLVs and forces them to re-form as unilamellar vesicles of a defined size.[\[20\]](#)
- Storage: a. Store the resulting LUV suspension at 4°C. Liposomes should not be frozen, as ice crystal formation can rupture the vesicles.[\[19\]](#)

The following diagram outlines the general workflow for this procedure.



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Caption: Workflow for preparing unilamellar liposomes via extrusion.

Conclusion

1-Palmitoyl-2-oleoyl-phosphatidylethanolamine is a phospholipid of profound importance in biological and pharmaceutical sciences. Its unique chemical structure, characterized by an asymmetric acyl chain composition and a small, interactive headgroup, endows it with the ability to critically modulate membrane architecture and dynamics. From its fundamental role in promoting membrane fusion to its enabling function in advanced LNP-based drug delivery systems, POPE continues to be a subject of intense research. A thorough understanding of its properties is indispensable for scientists working to unravel the complexities of cellular membranes and for professionals designing the next generation of nanomedicines.

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